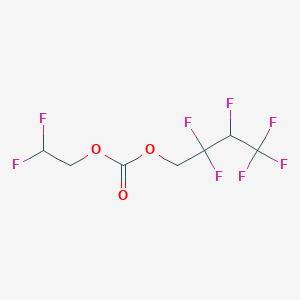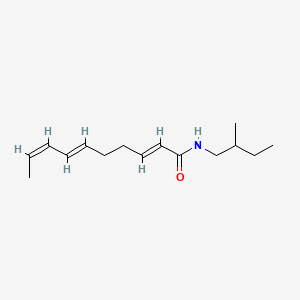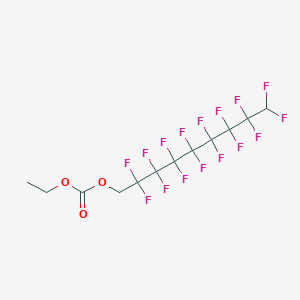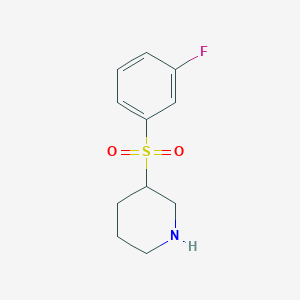
2-acetamido-5-(diaminomethylideneamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-acetamido-5-(diaminometilidenamino)pentanamida es un compuesto químico con la fórmula molecular C8H16N4O3. Es conocida por su apariencia cristalina blanca y se utiliza en diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-acetamido-5-(diaminometilidenamino)pentanamida normalmente implica la reacción de ácido acético con ácido 2-amino-5-(diaminometilidenamino)pentanoico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la pureza y el rendimiento del producto. Las condiciones de reacción a menudo incluyen el mantenimiento de una temperatura y un nivel de pH específicos para facilitar la formación del compuesto deseado.
Métodos de producción industrial
En entornos industriales, la producción de 2-acetamido-5-(diaminometilidenamino)pentanamida implica la síntesis a gran escala utilizando condiciones de reacción optimizadas. El proceso incluye el uso de reactivos de alta pureza y técnicas avanzadas de purificación para obtener el compuesto en su forma más pura. Los métodos de producción industrial están diseñados para ser rentables y eficientes, garantizando un suministro constante del compuesto para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-acetamido-5-(diaminometilidenamino)pentanamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Puede reducirse bajo condiciones específicas para producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de la 2-acetamido-5-(diaminometilidenamino)pentanamida incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de las reacciones de la 2-acetamido-5-(diaminometilidenamino)pentanamida dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
La 2-acetamido-5-(diaminometilidenamino)pentanamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando su posible aplicación terapéutica y sus efectos sobre la salud humana.
Industria: El compuesto se utiliza en la producción de diversos productos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-acetamido-5-(diaminometilidenamino)pentanamida implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a moléculas diana y modulando su actividad. Las dianas moleculares y las vías exactas implicadas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
La 2-acetamido-5-(diaminometilidenamino)pentanamida se puede comparar con otros compuestos similares, como:
Ácido 2-acetamido-5-(diaminometilidenamino)pentanoico: Este compuesto tiene una estructura similar pero difiere en sus grupos funcionales y propiedades.
Clorhidrato de 2-acetamido-5-(diaminometilidenamino)pentanamida: Este compuesto es una forma de sal de clorhidrato y tiene diferentes características de solubilidad y estabilidad.
La singularidad de la 2-acetamido-5-(diaminometilidenamino)pentanamida reside en su estructura química específica y las propiedades resultantes que la hacen adecuada para diversas aplicaciones.
Propiedades
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAIIHKSWHGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)

